![molecular formula C18H17N3O2 B2652201 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 320422-16-0](/img/structure/B2652201.png)
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” is a chemical compound with the linear formula C12H12N4OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound could potentially involve a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is generally high yielding and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely include a Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications
Antileukemic Potential
- The allyl derivative of thiosemicarbazones has been recognized for its cytotoxic activity against a range of cancer cell lines, suggesting potential as a chemotherapeutic drug in B-lymphoma and chronic myeloid leukemia treatment. It has been found cytotoxic in B-lymphoma cell lines and effective across various leukemic cell lines, indicating a broad spectrum of anticancer activity (Kuruca et al., 2008).
Antioxidant and Antiproliferative Activity
- Arylidene-1H-indole-2-carbohydrazones exhibit diverse antioxidant activities and have shown promising antiproliferative effects on human erythroleukemia and melanoma cells. Specific indole hydrazones are highlighted for their strong antioxidant properties and significant antiproliferative activity, marking them as potential multifunctional molecules in the treatment of neoplastic diseases (Demurtas et al., 2019).
Photolytic Behavior and Photoprotective Application
- The photolytic behavior of indole hydrazones has been studied, revealing potential as UV absorbers in pharmaceutical and cosmetic industries. The study showcases the photoprotective function of specific indole hydrazones and their application as UV absorbers, based on their response to continuous UV-irradiation (Dimitrijević et al., 2016).
Antitumor Activity
- Various indole derivatives have been synthesized and tested for antitumor activity, showing promise in vitro and in vivo against leukemic and solid tumor cells. The indole framework's modification and the introduction of specific substituents have led to compounds with significant antineoplastic potential, marking a new class of anticancer agents (Nguyen et al., 1990).
Chemosensory Application
- Indole hydrazones have been utilized as chemosensors, demonstrating reversible sensing capabilities for biologically and environmentally significant ions, such as Co2+. The structures facilitate effective intramolecular hydrogen bonding, showing excellent selectivity and sensitivity in fluorescence response to specific ions, indicating their potential in analytical and environmental applications (Subhasri & Anbuselvan, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGRFQWHSFVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160864 |
Source


|
| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-16-0 |
Source


|
| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)
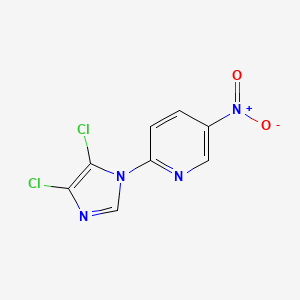

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)
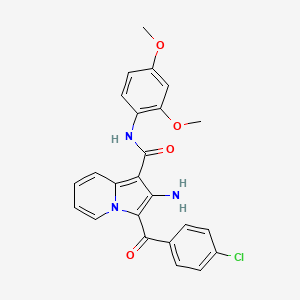
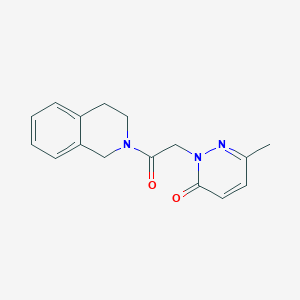
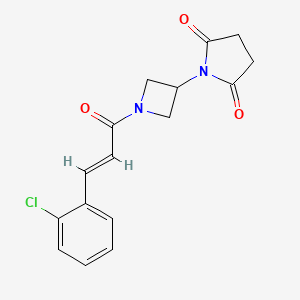
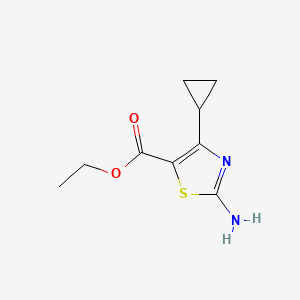

![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)
![(2-(Ethylsulfonyl)phenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2652141.png)
